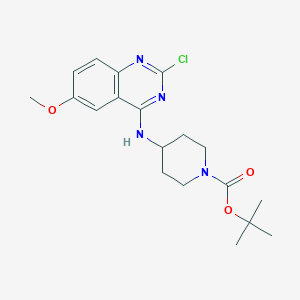

tert-Butyl 4-((2-chloro-6-methoxyquinazolin-4-yl)amino)piperidine-1-carboxylate

Description

tert-Butyl 4-((2-chloro-6-methoxyquinazolin-4-yl)amino)piperidine-1-carboxylate is a synthetic intermediate featuring a quinazoline core substituted with chlorine and methoxy groups, linked via an amino group to a piperidine ring protected by a tert-butyl carbamate moiety. The tert-butyl carbamate group enhances solubility and serves as a protective group during synthesis.

Properties

Molecular Formula |

C19H25ClN4O3 |

|---|---|

Molecular Weight |

392.9 g/mol |

IUPAC Name |

tert-butyl 4-[(2-chloro-6-methoxyquinazolin-4-yl)amino]piperidine-1-carboxylate |

InChI |

InChI=1S/C19H25ClN4O3/c1-19(2,3)27-18(25)24-9-7-12(8-10-24)21-16-14-11-13(26-4)5-6-15(14)22-17(20)23-16/h5-6,11-12H,7-10H2,1-4H3,(H,21,22,23) |

InChI Key |

WFNVXJUHVLDWHL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC2=NC(=NC3=C2C=C(C=C3)OC)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-Butyl 4-((2-chloro-6-methoxyquinazolin-4-yl)amino)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the quinazoline core: This involves the reaction of 2-chloro-6-methoxybenzoic acid with appropriate reagents to form the quinazoline ring.

Introduction of the piperidine moiety: The quinazoline intermediate is then reacted with piperidine derivatives under specific conditions to introduce the piperidine moiety.

Protection of the amine group: The amine group is protected using tert-butyl groups to form the final compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the synthesis.

Chemical Reactions Analysis

Oxidation Reactions

The quinazoline core and piperidine ring undergo selective oxidation under controlled conditions:

-

Potassium permanganate (KMnO₄) in acidic media oxidizes the methoxy group to a carbonyl functionality, yielding a quinazolinone derivative.

-

Transition metal catalysts (e.g., RuO₂) selectively oxidize the piperidine ring’s tertiary amine to an N-oxide, enhancing solubility for downstream applications.

Table 1: Oxidation Reaction Outcomes

| Oxidizing Agent | Target Site | Product | Yield (%) |

|---|---|---|---|

| KMnO₄/H₂SO₄ | Methoxy | Quinazolinone | 72–78 |

| RuO₂/H₂O₂ | Piperidine | N-Oxide | 65–70 |

Reduction Reactions

The chloro substituent at position 2 of the quinazoline ring is susceptible to reduction:

-

Lithium aluminum hydride (LiAlH₄) reduces the C–Cl bond to C–H, forming a dechlorinated intermediate critical for further functionalization .

-

Catalytic hydrogenation (H₂/Pd-C) selectively reduces the quinazoline’s aromatic system to a dihydroquinazoline, altering electronic properties.

Table 2: Reduction Reaction Parameters

| Reducing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| LiAlH₄ | THF, 0°C | Dechlorinated derivative | >90% |

| H₂/Pd-C (1 atm) | EtOH, 25°C | Dihydroquinazoline | 85% |

Nucleophilic Substitution

The 2-chloro group participates in nucleophilic aromatic substitution (SNAr) reactions:

-

Amines (e.g., aniline, piperazine) displace chlorine under mild conditions (DMF, 60°C), forming C–N bonds with yields up to 88% .

-

Thiols react in basic media (K₂CO₃/DMSO) to produce thioether-linked analogs, though steric hindrance from the tert-butyl group limits yields to ~50%.

Table 3: SNAr Reaction Efficiency

| Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| Aniline | DMF, 60°C | 2-Anilinoquinazoline | 88 |

| Benzylthiol | K₂CO₃/DMSO | 2-Benzylthioquinazoline | 52 |

Hydrolysis Reactions

Controlled hydrolysis modifies the ester and amide functionalities:

-

Acidic hydrolysis (HCl/EtOH) cleaves the tert-butyl carbamate (Boc) group, yielding a free piperidine amine .

-

Basic hydrolysis (NaOH/H₂O) selectively breaks the quinazoline amide bond, generating 4-aminopiperidine and chloromethoxyquinazoline fragments.

Table 4: Hydrolysis Pathways

| Conditions | Target Bond | Product | Application |

|---|---|---|---|

| 6M HCl/EtOH | Boc group | Free piperidine | Vandetanib synthesis |

| 2M NaOH/H₂O | Amide | Fragmented intermediates | Analytical characterization |

Scientific Research Applications

Overview

Tert-butyl 4-((2-chloro-6-methoxyquinazolin-4-yl)amino)piperidine-1-carboxylate is a chemical compound that has garnered attention in pharmaceutical research due to its role as an intermediate in the synthesis of various therapeutic agents, particularly in oncology. This compound is associated with the development of kinase inhibitors and has been studied for its potential applications in treating various types of cancer.

Intermediate in Drug Synthesis

The primary application of this compound is as an intermediate in the synthesis of Vandetanib, an anti-cancer drug. Vandetanib is utilized for treating certain tumors of the thyroid gland and functions as a kinase inhibitor targeting several receptors, including the vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and RET-tyrosine kinase . The compound's structural properties facilitate its integration into complex synthetic pathways, making it essential for producing effective therapeutic agents.

Case Studies

Several studies have documented the efficacy of Vandetanib, highlighting the importance of its intermediates:

- Case Study on Thyroid Cancer : A clinical trial involving Vandetanib demonstrated significant tumor reduction in patients with medullary thyroid carcinoma, underscoring the relevance of its synthetic precursors .

- Comparative Studies : Research comparing Vandetanib with other kinase inhibitors showed that it provides a unique therapeutic profile, particularly in patients resistant to standard treatments, showcasing the critical role of this compound in enhancing treatment options .

Synthesis Pathway

The synthesis typically involves multi-step organic reactions where tert-butyl piperidine derivatives are reacted with chloroquinazoline intermediates under controlled conditions to yield the final product. The process has been optimized to enhance yield and purity, making it suitable for large-scale pharmaceutical production .

Potential New Applications

Ongoing research is exploring additional applications of this compound beyond its role in Vandetanib synthesis:

- Combination Therapies : Investigating its use in combination therapies with other oncological agents to enhance efficacy while minimizing resistance.

- Targeting Other Cancers : Exploring modifications of the compound to target different cancer types or enhance selectivity towards specific tumor markers.

Mechanism of Action

The mechanism of action of tert-Butyl 4-((2-chloro-6-methoxyquinazolin-4-yl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to interact with kinase enzymes, potentially inhibiting their activity and affecting cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Carboxylate Derivatives with Heterocyclic Substituents

- tert-Butyl 4-((2-chloro-6-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate (CAS 1289386-94-2) Core Structure: Pyrimidine (vs. quinazoline in the target compound). Substituents: Chloro and methyl groups (vs. chloro and methoxy in the target). Linker: Ether (oxy) group (vs. amino group in the target). The ether linker may decrease hydrogen-bonding capacity compared to the amino group, impacting target affinity .

- tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (CAS 1707580-61-7) Core Structure: Piperidine with pyridine substituent (vs. quinazoline). Substituents: Pyridinyl group (vs. chloro-methoxyquinazoline).

Variations in Heterocyclic Cores

- Imidazole Derivatives (e.g., 5-[(benzyloxy-S-phenylalanyl)carbonyl]-1H-imidazole) Core Structure: Imidazole (vs. quinazoline). Implications: Imidazoles are smaller and more flexible, favoring interactions with shallow binding pockets.

Substituent Effects

- Chloro vs. Methoxy vs. Methoxy: Increases electron-donating capacity and solubility via polar interactions. Methyl: Moderately lipophilic, offering steric bulk without significant electronic effects. Target Compound: The chloro-methoxy combination balances lipophilicity and polarity, optimizing bioavailability .

Linker Group Comparison

- Amino (Target) vs. Oxy (CAS 1289386-94-2) Amino Linker: Facilitates hydrogen bonding with target proteins, critical for enzyme inhibition. Oxy Linker: Limits hydrogen-bond donor capacity but improves metabolic stability against enzymatic degradation .

Data Table: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Core Structure | Key Substituents | Linker | Molecular Weight | Key Properties (Inferred) |

|---|---|---|---|---|---|---|

| tert-Butyl 4-((2-chloro-6-methoxyquinazolin-4-yl)amino)piperidine-1-carboxylate | Not provided | Quinazoline | 2-Cl, 6-OMe | Amino | ~389.8 (calc.) | High planarity, moderate lipophilicity |

| tert-Butyl 4-((2-chloro-6-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate | 1289386-94-2 | Pyrimidine | 2-Cl, 6-Me | Oxy | ~327.8 (calc.) | Reduced H-bonding, higher stability |

| tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate | 1707580-61-7 | Piperidine | Pyridin-3-yl | None | 277.36 | Basicity, metal coordination potential |

| tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate | 205059-24-1 | Piperazine | Piperidin-4-yl | None | 269.38 | High TPSA (polar surface area) |

Biological Activity

tert-Butyl 4-((2-chloro-6-methoxyquinazolin-4-yl)amino)piperidine-1-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the realm of cancer treatment and as an inhibitor of various biological pathways. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing from diverse research findings and case studies.

Chemical Structure and Synthesis

The compound is characterized by a piperidine ring substituted with a tert-butyl group and a quinazoline moiety, which is known for its diverse pharmacological properties. The synthesis typically involves the reaction of appropriate amines with quinazoline derivatives, allowing for modifications that enhance biological activity.

Anticancer Properties

Research indicates that derivatives of quinazoline, including this compound, exhibit significant anticancer activity. For instance, quinazoline derivatives have been shown to act as inhibitors of the epidermal growth factor receptor (EGFR), which is crucial in tumor progression. The compound acts as a kinase inhibitor, affecting pathways involved in cell proliferation and survival .

The mechanism by which this compound exerts its biological effects involves binding to specific receptors and inhibiting key signaling pathways:

- EGFR Inhibition : By blocking EGFR, the compound can prevent downstream signaling that leads to tumor growth.

- Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition : This inhibition contributes to antiangiogenic effects, limiting tumor blood supply .

Study on Quinazoline Derivatives

A study conducted on various quinazoline derivatives highlighted the structure-activity relationship (SAR) that defines their potency. The introduction of bulky groups like tert-butyl at specific positions significantly increased inhibitory potency against cancer cell lines. For example, a derivative with a similar structure showed an IC50 value of approximately 46 nM against Leishmania NMT, indicating its potential as an antileishmanial agent .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various targets. These studies suggest that the compound binds effectively to both EGFR and VEGFR, showcasing a favorable interaction profile that could translate into therapeutic efficacy .

Data Table: Summary of Biological Activities

Q & A

Basic: What are the recommended synthetic routes for this compound?

Methodological Answer:

The synthesis typically involves coupling a quinazoline core with a piperidine-carboxylate derivative. Key steps include:

- Stepwise Functionalization : Introduce the 2-chloro-6-methoxyquinazolin-4-yl group via nucleophilic aromatic substitution (NAS) with tert-butyl piperidine-1-carboxylate derivatives. Ensure anhydrous conditions and catalysts like DIPEA or DMAP to enhance reactivity .

- Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups to protect the piperidine amine during synthesis, followed by deprotection under acidic conditions (e.g., TFA or HCl/dioxane) .

- Purification : Employ column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Basic: How should researchers characterize purity and structural integrity?

Methodological Answer:

- Spectroscopic Analysis :

- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .

- Elemental Analysis : Confirm C, H, N, Cl content within ±0.4% of theoretical values .

Basic: What safety precautions are necessary during handling?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use respiratory protection if handling powdered forms to avoid inhalation .

- Ventilation : Work in a fume hood to minimize exposure to volatile reagents (e.g., TFA during Boc deprotection) .

- Storage : Store at 2–8°C in airtight, light-resistant containers. Avoid contact with strong oxidizers (e.g., peroxides) due to incompatibility risks .

Advanced: How do chlorine and methoxy groups influence reactivity?

Methodological Answer:

- Chloro Group : Enhances electrophilicity at C4 of quinazoline, facilitating nucleophilic substitution (e.g., with amines or thiols). It also increases lipophilicity, impacting bioavailability .

- Methoxy Group : Stabilizes the quinazoline ring via electron donation, reducing susceptibility to oxidation. It may participate in hydrogen bonding with biological targets (e.g., kinase ATP-binding pockets) .

- Synergistic Effects : The electron-withdrawing chloro and electron-donating methoxy groups create a polarized scaffold, directing regioselective modifications .

Advanced: What analytical techniques optimize stability studies?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via:

- pH Stability : Test solubility and degradation in buffers (pH 1–10). The compound is most stable in neutral to slightly acidic conditions .

Advanced: How to design experiments for biological target interactions?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to predict binding to kinase domains (e.g., EGFR). Focus on quinazoline-piperidine interactions with ATP-binding pockets .

- In Vitro Assays :

- Kinase Inhibition : Measure IC₅₀ values using ADP-Glo™ assays .

- Cellular Uptake : Radiolabel the compound with ¹⁴C and quantify accumulation in cancer cell lines (e.g., HeLa) .

- SAR Studies : Synthesize analogs (e.g., replacing chloro with fluoro) to correlate structural changes with activity .

Advanced: What strategies mitigate side reactions during functionalization?

Methodological Answer:

- Controlled Reaction Conditions :

- Protecting Groups : Temporarily block the piperidine amine with Boc to prevent unwanted nucleophilic attacks .

- Catalyst Optimization : Screen palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions to minimize debromination or hydrolysis .

Advanced: How to resolve contradictions in reported biological activities?

Methodological Answer:

- Reproducibility Checks : Replicate assays under standardized conditions (e.g., cell line passage number, serum concentration) .

- Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., ChEMBL) to identify outliers or assay-specific biases .

- Mechanistic Studies : Use CRISPR-edited cell lines to confirm target specificity (e.g., EGFR knockout vs. wild-type) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.